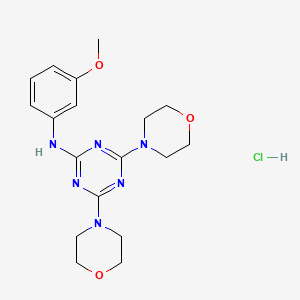

N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Description

N-(3-Methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a triazine derivative characterized by a 3-methoxyphenyl substituent at the 2-position and morpholino groups at the 4- and 6-positions of the triazine core. The hydrochloride salt form likely enhances solubility and stability for biological testing .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O3.ClH/c1-25-15-4-2-3-14(13-15)19-16-20-17(23-5-9-26-10-6-23)22-18(21-16)24-7-11-27-12-8-24;/h2-4,13H,5-12H2,1H3,(H,19,20,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKETZFKBLRBILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride typically involves the reaction of 3-methoxyaniline with cyanuric chloride in the presence of a base, followed by the introduction of morpholine groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The triazine ring can be reduced under specific conditions.

Substitution: The morpholino groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Chemistry

N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for the introduction of various functional groups, facilitating the design of new compounds with desired properties.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Studies have shown that derivatives of 4,6-dimorpholino-1,3,5-triazine exhibit significant biological activities, including:

- Anticancer Activity : A series of synthesized derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For example, compounds derived from this scaffold have shown effectiveness against various cancer cell lines such as SW620 (human colon cancer) and A549 (non-small cell lung cancer) .

Medicine

The therapeutic potential of this compound is being explored in the context of treating diseases such as cancer. The compound's mechanism involves interaction with specific molecular targets that modulate enzymatic activities related to tumor growth and survival pathways .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure enables the creation of polymers and other materials that can be tailored for particular uses in fields such as electronics and pharmaceuticals.

Case Study 1: Anticancer Activity Evaluation

A study published in 2023 evaluated various derivatives of 4,6-dimorpholino-1,3,5-triazine for anticancer activity using the MTT assay method. The results indicated promising anti-proliferative effects against multiple cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6a | SW620 | 80 |

| 6b | A549 | 85 |

| 6c | HeLa | 92 |

| 6d | MCF-7 | 94 |

This table demonstrates the varying degrees of efficacy among different derivatives .

Case Study 2: Enzyme Inhibition Studies

Research has also focused on the compound's role as a dual PI3K/mTOR inhibitor. The presence of multiple nitrogen atoms in the triazine core enhances its ability to interact with key signaling pathways involved in cancer progression . Structural modifications have been suggested to improve bioavailability and potency.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine ring structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Commercial and Industrial Relevance

- Supplier Availability: Chlorophenyl analogs (e.g., N-(3-chlorophenyl)-4,6-dimorpholino-triazine hydrochloride) are widely available from suppliers in China and India (Evidences 8–9), underscoring industrial interest in triazine intermediates for drug discovery .

Biological Activity

N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antidiabetic and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 408.9 g/mol. The structure features a triazine core substituted with morpholino groups and a methoxyphenyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 408.9 g/mol |

| CAS Number | 1179464-41-5 |

The biological activity of this compound primarily involves its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones, which can enhance insulin secretion and lower blood glucose levels.

Inhibition Data

In comparative studies, triazine derivatives have demonstrated potent DPP-IV inhibitory activity with IC50 values ranging from 4.2 nM to over 200 nM depending on the structural modifications made to the core triazine structure. The presence of electron-withdrawing groups has been shown to enhance inhibitory potency .

Antidiabetic Activity

Research has shown that compounds similar to this compound exhibit significant antidiabetic effects through their DPP-IV inhibition properties. For instance:

- Study Findings : A study reported that certain triazine derivatives could effectively lower blood glucose levels in diabetic animal models by inhibiting DPP-IV activity .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Triazine derivatives have been linked to the modulation of signaling pathways involved in cell proliferation and apoptosis.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Triazine Derivatives | HCT-116 | 10.5 | Induction of apoptosis via EGFR pathway |

| 4,6-Dimorpholino Derivatives | Various cancer cells | 8.0 - 12.0 | PI3K/mTOR pathway inhibition |

Studies have indicated that the unique bismorpholine structure can enhance stability and bioavailability while promoting effective interactions with target proteins involved in tumor growth regulation .

Case Studies

- DPP-IV Inhibition : A case study highlighted the synthesis and testing of a series of triazine derivatives where one compound exhibited an IC50 value of 4.2 nM against DPP-IV, significantly outperforming others in its class .

- Anticancer Activity : Another investigation assessed the anticancer effects of various triazine derivatives against several cancer cell lines. The results indicated that compounds with morpholino substitutions showed enhanced cytotoxicity compared to those lacking these groups .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this triazine derivative?

Answer:

The synthesis typically involves multi-step nucleophilic substitution reactions. For example:

Step 1: React 2,4,6-trichloro-1,3,5-triazine with 3-methoxyaniline under ice-cold conditions to introduce the methoxyphenyl group at position 2 .

Step 2: Substitute the remaining chlorines with morpholine groups via reflux in aprotic solvents (e.g., THF or DCM) with a base like DIPEA .

Characterization:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., morpholine protons at δ 3.5–3.7 ppm; methoxyphenyl aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ for C₂₃H₂₉ClN₇O₃).

- X-ray Crystallography (if available): Resolve stereoelectronic effects of morpholine and methoxyphenyl groups .

Basic: Which in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

- Anticancer Activity:

- Antimicrobial Activity:

Advanced: How to design structure-activity relationship (SAR) studies to optimize target engagement?

Answer:

- Systematic Substituent Variation:

- Computational Modeling:

Advanced: What strategies improve pharmacokinetic (PK) properties, such as blood-brain barrier (BBB) penetration?

Answer:

- Structural Modifications:

- In Vivo Validation:

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

- Dose-Response Validation: Re-test activity in multiple cell lines with strict controls (e.g., 8-point dilution curves, n ≥ 3 replicates) .

- Orthogonal Assays: Confirm kinase inhibition via Western blot (e.g., p-Akt suppression for PI3K/mTOR inhibitors) alongside enzymatic assays .

- Target Profiling: Use kinome-wide screens (e.g., KINOMEscan) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.